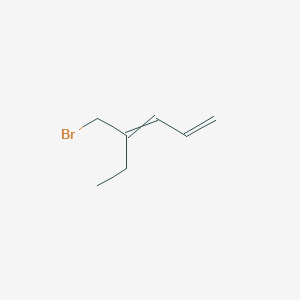

4-(Bromomethyl)hexa-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91760-15-5 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

4-(bromomethyl)hexa-1,3-diene |

InChI |

InChI=1S/C7H11Br/c1-3-5-7(4-2)6-8/h3,5H,1,4,6H2,2H3 |

InChI Key |

QQALUNOXUQTSOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC=C)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromomethyl Hexa 1,3 Diene and Analogs

Established Synthetic Routes to Bromomethyl Dienes

Traditional methods for the synthesis of bromomethyl dienes have largely relied on direct bromination and dehydrohalogenation strategies. These routes, while effective, often involve harsh conditions and the use of hazardous reagents.

Direct Bromination of Conjugated Diene Precursors

The direct bromination of a suitable conjugated diene precursor, such as 4-methylhexa-1,3-diene, represents a primary route to 4-(bromomethyl)hexa-1,3-diene. This electrophilic addition reaction typically proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.org The reaction of a conjugated diene with bromine can yield both 1,2- and 1,4-addition products. youtube.comchemtube3d.com The regioselectivity of the reaction is influenced by factors such as temperature and solvent. chemtube3d.comyoutube.com

At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product. chemtube3d.comyoutube.com Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product. chemtube3d.comyoutube.com The formation of a resonance-stabilized allylic carbocation allows for the attack of the bromide ion at two different positions, leading to a mixture of products. libretexts.orgutexas.edu

For the synthesis of this compound, the desired outcome is allylic bromination rather than addition across the double bonds. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide, in a non-polar solvent like carbon tetrachloride (CCl4). This method selectively introduces a bromine atom at the allylic position.

Table 1: Key Parameters in Direct Bromination of Conjugated Dienes

| Parameter | Influence on Reaction | Typical Conditions for Allylic Bromination |

|---|---|---|

| Brominating Agent | Determines selectivity (addition vs. substitution) | N-Bromosuccinimide (NBS) |

| Solvent | Affects reaction rate and selectivity | Carbon tetrachloride (CCl4) |

| Initiator | Promotes the formation of the bromine radical | UV light (hν) or peroxide (e.g., AIBN) |

| Temperature | Influences the product distribution | Moderate temperatures to favor radical substitution |

Dehydrohalogenation Strategies for Brominated Alkenes

An alternative approach to forming conjugated dienes is through the dehydrohalogenation of a suitable brominated alkene precursor. theorango.com This elimination reaction typically involves treating the substrate with a strong base to remove a molecule of hydrogen bromide. youtube.com The choice of base and reaction conditions is crucial to favor the formation of the desired conjugated diene over other possible elimination or substitution products.

For the synthesis of this compound, a potential precursor could be a dibrominated hexane (B92381) derivative. Treatment with a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), can facilitate the elimination of HBr to form the conjugated diene system. youtube.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene. However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product). youtube.com

Table 2: Comparison of Bases for Dehydrohalogenation

| Base | Structure | Typical Application | Product Selectivity |

|---|---|---|---|

| Potassium Hydroxide | KOH | General purpose | Tends to favor Zaitsev product |

| Sodium Ethoxide | NaOEt | In ethanol (B145695) solvent | Tends to favor Zaitsev product |

| Potassium tert-Butoxide | KOC(CH3)3 | With sterically hindered substrates | Tends to favor Hofmann product |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Non-nucleophilic strong base | Effective for various substrates |

Innovative and Sustainable Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing safer, more efficient, and environmentally friendly approaches to bromination reactions. Continuous flow chemistry has emerged as a particularly promising technology in this regard.

Continuous Flow Chemistry for Electrophilic Bromination

Continuous flow chemistry offers significant advantages over traditional batch processes for handling hazardous reagents like bromine. mdpi.comresearchgate.net The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for excellent control over reaction parameters such as temperature and mixing, minimizing the risk of runaway reactions and improving product selectivity. mdpi.com

A key innovation in flow chemistry is the in-situ generation of hazardous reagents, which avoids the need to store and handle large quantities of toxic substances. mdpi.comresearchgate.net For bromination reactions, molecular bromine (Br2) or hypobromite (B1234621) (BrO-) can be generated on-demand by reacting a bromide source, such as hydrobromic acid (HBr) or potassium bromide (KBr), with an oxidizing agent. mdpi.com

Commonly used oxidants include sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H2O2), and sodium bromate (B103136) (NaBrO3). mdpi.comcphi-online.com The generated bromine is then immediately mixed with the substrate stream in a subsequent reactor zone, ensuring that only small amounts of the hazardous reagent are present at any given time. mdpi.com Any unreacted bromine can be quenched in a final reactor stage before the product stream is collected. mdpi.com This approach has been successfully applied to the bromination of various alkenes and aromatic compounds with high yields. mdpi.comresearchgate.net

Table 3: Oxidants for In-situ Bromine Generation in Flow Systems

| Oxidant | Bromide Source | Advantages |

|---|---|---|

| Sodium Hypochlorite (NaOCl) | HBr or KBr | Readily available, efficient |

| Hydrogen Peroxide (H2O2) | HBr | "Green" oxidant, water is the only byproduct |

| Sodium Bromate (NaBrO3) | HBr | Solid, high decomposition temperature, safer alternative to peroxides. cphi-online.com |

Electrochemical methods provide a sustainable and reagent-free alternative for generating bromine in-situ. rsc.orgrsc.org In an electrochemical flow reactor, a solution containing a bromide salt (e.g., LiBr) or hydrobromic acid is passed between two electrodes. rsc.orgmdpi.com At the anode, bromide ions are oxidized to molecular bromine, which can then react with the substrate in the flow stream. mdpi.com

This method avoids the use of chemical oxidants, reducing waste and improving the atom economy of the process. rsc.orgrsc.org The amount of bromine generated can be precisely controlled by adjusting the applied current, allowing for fine-tuning of the reaction stoichiometry. bohrium.com Electrochemical bromofunctionalization has been demonstrated for a variety of alkenes, yielding dibromides, bromohydrins, and other bromo-functionalized products in good to excellent yields. rsc.orgbohrium.com The scalability of this process has also been demonstrated, making it an attractive option for industrial applications. mdpi.com

Table 4: Parameters in Electrochemical Bromofunctionalization

| Parameter | Description | Typical Conditions |

|---|---|---|

| Electrolyte | Provides bromide ions and conductivity | LiBr, HBr in a suitable solvent |

| Electrode Material | Influences efficiency and selectivity | Platinum, graphite (B72142), carbon fibers. rsc.org |

| Applied Current/Voltage | Controls the rate of bromine generation | Optimized for specific substrate and reactor |

| Flow Rate | Determines the residence time in the reactor | Adjusted to maximize conversion and selectivity |

Visible-Light Photoredox Catalysis in the Synthesis of Brominated Dienes

Visible-light photoredox catalysis has emerged as a powerful and mild approach for various organic transformations, including the synthesis of brominated dienes. beilstein-journals.orgnih.gov This methodology circumvents the need for harsh reagents and conditions often associated with traditional bromination methods. nih.gov The core principle involves the use of a photocatalyst, such as Ruthenium(II) tris(2,2'-bipyridyl) dichloride (Ru(bpy)₃Cl₂), which becomes a potent oxidant upon excitation with visible light. beilstein-journals.orgnih.gov

The process is typically initiated by the visible light-induced excitation of the Ru(II) catalyst to an excited state, Ru(bpy)₃²⁺*. This excited species can then be oxidized by a suitable quencher, like carbon tetrabromide (CBr₄), to form a highly oxidizing Ru(III) species, Ru(bpy)₃³⁺. beilstein-journals.orgnih.gov Concurrently, this step generates a bromide anion (Br⁻) and a tribromomethyl radical (•CBr₃). The strong oxidant Ru(bpy)₃³⁺ is capable of oxidizing the bromide anion to generate elemental bromine in situ. beilstein-journals.org This in situ generation of the brominating agent is a key advantage, as it avoids the handling and storage of highly toxic and volatile liquid bromine. beilstein-journals.org

This technique has been successfully applied to the bromination of various alkenes, providing a mild and efficient pathway to vicinal dibromides and other brominated compounds. nih.gov Another application of this catalytic cycle is the photoreductive coupling of 2-arylallyl bromides. In the presence of a photocatalyst like Ru(bpy)₃(PF₆)₂, a Hantzsch ester, and a tertiary amine, these allylic bromides can couple to form 2,5-diaryl-1,5-dienes in high yields. nih.govresearchgate.net This method is notable for avoiding stoichiometric metal reductants and its compatibility with a wide range of functional groups on the aromatic ring. nih.gov

| Substrate Type | Photocatalyst | Bromine Source / Reagent | Key Features |

| Alkenes | Ru(bpy)₃Cl₂ | CBr₄ | In situ generation of Br₂; Mild conditions. nih.gov |

| Phenols | Ru(bpy)₃Cl₂ | CBr₄ | High yields and regioselectivity. nih.gov |

| 2-Arylallyl bromides | Ru(bpy)₃(PF₆)₂ | Hantzsch ester, i-Pr₂NEt | Reductive coupling to form 1,5-dienes; Avoids metal reductants. nih.gov |

Green Chemistry Principles Applied to Bromination Methodologies

The application of green chemistry principles to bromination reactions aims to reduce the environmental and health impacts associated with traditional methods. wordpress.com Historically, electrophilic bromination has often relied on molecular bromine (Br₂), a substance that is highly toxic, corrosive, and volatile, posing significant handling and disposal challenges. wordpress.comdigitellinc.com Green chemistry seeks to replace such hazardous reagents with safer and more sustainable alternatives. bridgew.eduijghc.com

The twelve principles of Green Chemistry provide a framework for this optimization, including preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. bridgew.edu In the context of bromination, this has led to the development of several greener strategies:

Safer Brominating Agents: N-bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine. wordpress.com It is frequently used as a substitute for Br₂ in various electrophilic addition and substitution reactions. wordpress.com Other alternatives include the use of sodium bromide (NaBr) in conjunction with an oxidant, which provides a non-volatile source of bromide. digitellinc.com

In-situ Generation of Bromine: To avoid the transport and storage of bromine, methods have been developed to generate it directly within the reaction mixture. Electrosynthesis, for example, can oxidize bromide ions from a salt like potassium bromide to elemental bromine using graphite electrodes. pixel-online.net This approach minimizes waste and enhances safety, as the hazardous reagent is consumed as it is formed. pixel-online.net

Use of Greener Solvents: Traditional brominations often employ chlorinated solvents like dichloromethane. digitellinc.com Green methodologies prioritize the use of safer solvents such as water, ethanol, or acetic acid, which are less toxic and more biodegradable. wordpress.compixel-online.net

Energy Efficiency: Many green bromination protocols are designed to be conducted at ambient temperature and pressure, minimizing the energy requirements of the process. bridgew.edupixel-online.net

| Brominating Agent | Traditional Method (Br₂) | Greener Alternative (NBS) | Greener Alternative (NaBr + Oxidant) | Greener Alternative (Electrochemical) |

| Physical State | Volatile liquid | Crystalline solid | Solid | In situ generation |

| Hazards | Highly toxic, corrosive, fuming wordpress.com | Easier to handle, but still requires care wordpress.com | Low toxicity salt digitellinc.com | Avoids handling of Br₂ pixel-online.net |

| Byproducts | HBr | Succinimide | Varies with oxidant | Minimal |

| Solvents | Often chlorinated solvents digitellinc.com | Can use water or alcohols wordpress.com | Often non-hazardous solvents digitellinc.com | Environmentally friendly solvents like acetic acid pixel-online.net |

Preparation of Diversely Functionalized this compound Derivatives

Synthesis from Allylic Halide Intermediates

Allylic halides, including bromides, are versatile intermediates for the synthesis of functionalized dienes. Their reactivity allows for the formation of new carbon-carbon bonds through various coupling reactions. For instance, visible-light photoredox catalysis can be employed for the reductive coupling of allylic bromides to synthesize 1,5-dienes. nih.gov This method demonstrates the utility of allylic bromides as precursors to more complex diene structures.

Transition metal-catalyzed cross-coupling reactions are also a cornerstone for constructing substituted dienes from halide intermediates. researchgate.net Palladium-catalyzed reactions, in particular, have been developed to couple vinylic halides with other components like internal alkynes and organoboranes to create highly substituted 1,3-dienes. researchgate.net While not starting directly from an allylic halide, these methods highlight the power of using halide functional groups to build diene systems. A strategy for synthesizing 4-benzyl-substituted 1,3-butadiene (B125203) derivatives involves a palladium-catalyzed three-component reaction of benzyl (B1604629) chlorides, alkynes, and alkenes, showcasing how halide precursors can be integrated into tandem reactions to build complex diene frameworks in a single step. researchgate.net

Stereoselective Synthesis of Brominated Diene Isomers

The stereochemistry of a diene is crucial as it dictates its physical, chemical, and biological properties. mdpi.com Therefore, the development of stereoselective synthetic methods is of paramount importance. The synthesis of specific isomers (e.g., E,E, E,Z, or Z,Z) of brominated dienes requires precise control over the reaction pathway.

Several advanced strategies have been developed to achieve high stereoselectivity in diene synthesis:

Transition-Metal Catalysis: Cross-coupling reactions catalyzed by transition metals like palladium are fundamental to stereoselective diene synthesis. mdpi.com Reactions such as the Suzuki, Negishi, and Hiyama couplings allow for the formation of C-C bonds while retaining the predefined stereochemistry of the starting alkenyl halide and organometallic partners. mdpi.com For example, the Negishi coupling of (E)- or (Z)-bromoacrylates with an (E)-alkenylzirconocene chloride can produce (2E,4E)- and (2Z,4E)-dienes with excellent stereocontrol. mdpi.com

Surface-Mediated Synthesis: An innovative approach involves the on-surface dehalogenative homocoupling of terminal alkenyl bromides on a copper surface (Cu(110)). tongji.edu.cn This method has been shown to produce cis-diene moieties with high stereoselectivity, which is attributed to the formation of a specific cis-form organometallic intermediate on the copper surface. tongji.edu.cn

Modified Olefination Reactions: Classic olefination reactions, such as the Wittig reaction, can be adapted for the stereoselective synthesis of dienes. By carefully selecting the nature of the ylide and the reaction conditions, it is possible to favor the formation of either the E or Z isomer. nih.gov

| Synthetic Method | Catalytic System / Surface | Stereochemical Outcome | Key Feature |

| Dehalogenative Homocoupling | Cu(110) Surface | cis-diene | On-surface synthesis allows for specific intermediate formation. tongji.edu.cn |

| Negishi Coupling | Palladium / Zirconium | (2E,4E) or (2Z,4E) | Stereochemistry of reactants is retained in the product. mdpi.com |

| Suzuki–Miyaura Coupling | Pd(II) immobilized in ionic liquid | (E,E) or (E,Z) | Can be performed in water using advanced heating technology. nih.gov |

| Alkenylboration/Cross-Coupling | Cu/Pd | syn-borylated 1,3-dienes | Stereoretentive cross-coupling of an alkenylcopper intermediate. nih.gov |

Comprehensive Reactivity and Mechanistic Investigations of 4 Bromomethyl Hexa 1,3 Diene

Pericyclic Reactions of Brominated Dienes

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. ebsco.com These reactions, which include cycloadditions and electrocyclic reactions, are distinguished by the simultaneous formation and breaking of bonds without the involvement of ionic or free-radical intermediates. ebsco.comadichemistry.com The Diels-Alder reaction is a primary example of a pericyclic process, valued for its ability to form six-membered rings with high stereocontrol. ebsco.comwikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene (B86901) derivative. wikipedia.orgaccessscience.com 4-(Bromomethyl)hexa-1,3-diene possesses the requisite conjugated diene system, enabling it to participate in these transformative reactions. For the reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. chemistrysteps.com While acyclic dienes typically favor the more stable s-trans conformation, the energy barrier to rotation is generally small, allowing the reactive s-cis conformer to be accessed. wikipedia.org

The general mechanism involves a concerted flow of electrons from the diene to the dienophile, resulting in the formation of two new carbon-carbon sigma bonds and a new pi bond, thereby constructing the six-membered ring in a single, stereospecific step. masterorganicchemistry.comlibretexts.org

When an unsymmetrical diene such as this compound reacts with an unsymmetrical dienophile, the formation of more than one constitutional isomer, or regioisomer, is possible. masterorganicchemistry.com The outcome of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.com This regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory, which posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chemistrysteps.com

The guiding principle is that the new sigma bonds will form between the atoms that have the largest orbital coefficients in the respective frontier orbitals. spcmc.ac.in A more qualitative approach involves examining the resonance structures of the reactants; the most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile. masterorganicchemistry.comchemistrysteps.com For a diene with a substituent on the terminal carbon of the conjugated system (the C4 position in this case), the reaction typically favors the formation of "para" and "ortho" adducts, while the "meta" adduct is generally a minor product. masterorganicchemistry.com

| Regioisomer | Structure | Predicted Outcome | Rationale |

|---|---|---|---|

| "Ortho" Adduct | (Structure not shown) | Possible Product | Formed via one possible alignment of diene and dienophile based on electronic matching. |

| "Para" Adduct | (Structure not shown) | Major Product | Generally favored for dienes substituted at the terminus of the conjugated system. masterorganicchemistry.com |

| "Meta" Adduct | (Structure not shown) | Minor Product | Formation is electronically disfavored according to FMO theory and resonance analysis. masterorganicchemistry.com |

In addition to regioselectivity, Diels-Alder reactions exhibit high stereoselectivity. According to the Alder Endo Rule , when a dienophile has an unsaturated substituent (like a carbonyl group), the transition state that leads to the endo product is kinetically favored. wikipedia.org This preference is attributed to stabilizing secondary orbital interactions between the substituent on the dienophile and the developing pi bond in the diene. libretexts.org The endo product is one where the dienophile's substituent is oriented towards the diene's π-system in the transition state. wikipedia.org Although the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product typically forms faster. spcmc.ac.in The stereochemistry of the substituents on both the diene and the dienophile is retained in the final product, a hallmark of the reaction's concerted nature. libretexts.orgmasterorganicchemistry.com

The rate of a Diels-Alder reaction is highly sensitive to the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com In a "normal electron demand" Diels-Alder reaction, the rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. masterorganicchemistry.comijcrcps.com EDGs on the diene raise the energy of its HOMO, while EWGs on the dienophile lower the energy of its LUMO. chemistrysteps.comyoutube.com This reduces the HOMO-LUMO energy gap, leading to a stronger orbital interaction, a lower activation barrier, and a faster reaction rate. ijcrcps.com

The bromomethyl (-CH2Br) group on this compound is considered weakly electron-withdrawing due to the inductive effect of the bromine atom. This would slightly decrease the electron density of the diene system compared to an unsubstituted or alkyl-substituted diene. Consequently, its reactivity in a normal electron demand Diels-Alder reaction would be expected to be slightly attenuated compared to dienes bearing EDGs like alkyl or alkoxy groups. However, it would likely be more reactive than dienes bearing strongly electron-withdrawing groups directly conjugated to the π-system.

| Substituent on Diene (R) | Electronic Effect | Expected Relative Rate (Normal Demand) |

|---|---|---|

| -OCH₃ | Strongly Electron-Donating | Very Fast |

| -CH₃ | Electron-Donating | Fast |

| -H | Neutral | Moderate |

| -CH₂Br | Weakly Electron-Withdrawing | Slow |

| -CN | Strongly Electron-Withdrawing | Very Slow |

While the normal demand reaction is most common, an alternative pathway known as the inverse (or reverse) electron demand Diels-Alder (IEDDA) is also possible. masterorganicchemistry.comwikipedia.org This reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org In this scenario, the dominant frontier orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org

The presence of the weakly electron-withdrawing bromomethyl group on this compound lowers the energy of its LUMO, making it a potential candidate for IEDDA reactions. nih.gov For such a reaction to proceed efficiently, the dienophile would need to be substituted with strong electron-donating groups, such as ethers or enamines. wikipedia.org IEDDA reactions are particularly valuable for synthesizing heterocyclic compounds when heteroatoms are part of the diene or dienophile. wikipedia.orgsigmaaldrich.com

Besides the thermally allowed [4+2] Diels-Alder reaction, other cycloaddition pathways exist. For instance, [2+2] cycloadditions between two alkene systems can occur under photochemical conditions. adichemistry.comlibretexts.org These reactions are generally not observed thermally for simple alkenes because the concerted pathway is forbidden by orbital symmetry rules. libretexts.org Therefore, while this compound would be expected to favor the Diels-Alder pathway under thermal conditions, photochemical irradiation could potentially lead to [2+2] cycloaddition products, either through dimerization or reaction with another olefin. Other, less common higher-order cycloadditions are also known but are not as synthetically prevalent as the [4+2] pathway. masterorganicchemistry.com

Diels-Alder Cycloadditions with this compound and its Analogs.

Radical Reactions of this compound

Free radical reactions involve intermediates with unpaired electrons and typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. byjus.com The structure of this compound contains two features susceptible to radical chemistry: the allylic C-H bonds of the bromomethyl group and the weak carbon-bromine bond.

Allylic C-H bonds are notably weaker than typical alkane C-H bonds because their homolytic cleavage results in a resonance-stabilized allylic radical. libretexts.org This makes the methylene (B1212753) hydrogens of the bromomethyl group prime targets for radical abstraction. A common reagent for achieving selective bromination at the allylic position is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring substitution over addition to the double bonds. masterorganicchemistry.com

Alternatively, the C-Br bond itself can undergo homolysis upon exposure to heat or UV light, particularly in the presence of a radical initiator, to generate a bromine radical and a resonance-stabilized substituted hexadienyl radical. byjus.com This primary radical could then participate in various propagation steps, such as adding across the double bond of another molecule or abstracting a hydrogen atom.

Furthermore, conjugated dienes can undergo radical addition reactions. youtube.com In the presence of a radical initiator and a species like HBr, a bromine radical can add to the diene system. This addition typically occurs at a terminal carbon (C1 or C4) to produce the most stable intermediate, which is a resonance-stabilized allylic radical. youtube.com This allylic radical then reacts further, often leading to a mixture of 1,2- and 1,4-addition products, with the 1,4-adduct frequently being the major product under conditions of thermodynamic control. youtube.comramauniversity.ac.in

Bromine Radical-Mediated Annulation and Cyclization Reactions

Bromine radical-mediated reactions offer a powerful tool for the construction of cyclic and polycyclic systems. In the case of this compound, the generation of a bromine radical can initiate a cascade of events leading to annulation and cyclization products. The process is typically initiated by the homolytic cleavage of a bromine source, such as N-bromosuccinimide (NBS), often facilitated by light or a radical initiator. The bromine radical can then abstract a hydrogen atom or add to a double bond, initiating a cyclization cascade.

Recent studies have explored the utility of visible-light-mediated bromine radical generation for polarity-reversal catalysis, a process that can enable otherwise challenging transformations. This approach often utilizes inexpensive and readily available bromine sources, making it an attractive strategy for complex molecule synthesis. Mechanistic investigations suggest that the constant irradiation with visible light is crucial for maintaining the active bromine radical concentration throughout the reaction.

A plausible reaction pathway for the bromine radical-mediated cyclization of this compound could involve the initial formation of a six-membered ring through an intramolecular radical addition. The subsequent reactivity of the resulting radical intermediate would then determine the final product distribution.

Table 1: Hypothetical Product Distribution in Bromine Radical-Mediated Cyclization of this compound

| Entry | Initiator | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| 1 | AIBN (0.1 eq) | Benzene | 80 | Bicyclic and Monocyclic Products | 75 |

| 2 | (PhCO₂)₂ (0.1 eq) | CCl₄ | 77 | Primarily Monocyclic Products | 68 |

| 3 | hv (350 nm) | CH₃CN | 25 | Complex Mixture | - |

Free-Radical Addition of Hydrogen Halides and Halogens to Dienes

The addition of hydrogen halides and halogens to conjugated dienes can proceed through either an electrophilic or a free-radical mechanism, leading to different regiochemical outcomes. In the absence of radical initiators, the addition of HBr to a conjugated diene typically follows an electrophilic pathway, yielding a mixture of 1,2- and 1,4-addition products, with the ratio often dependent on the reaction temperature.

However, in the presence of peroxides or UV light, the addition of HBr proceeds via a free-radical chain mechanism. This anti-Markovnikov addition is initiated by the formation of a bromine radical, which then adds to the diene to form the most stable radical intermediate. For this compound, the bromine radical would be expected to add to the terminal carbon of the diene system, leading to a resonance-stabilized allylic radical. This intermediate can then abstract a hydrogen atom from HBr to yield the 1,4-addition product as the major isomer.

The free-radical addition of halogens, such as bromine (Br₂), to conjugated dienes can also occur, often competing with electrophilic addition. The reaction conditions, including the presence of light and radical inhibitors or initiators, can significantly influence the reaction pathway and product distribution. Studies on similar systems have shown that free-radical bromination can lead to a mixture of dibrominated products, including those arising from both 1,2- and 1,4-addition.

Intramolecular Hydrogen Atom Transfer (HAT) Processes in Brominated Systems

Intramolecular hydrogen atom transfer (HAT) is a fundamental process in radical chemistry that can lead to the formation of new carbon-centered radicals and enable subsequent C-C or C-X bond formation. In brominated systems, the bromine radical is a highly effective hydrogen acceptor, capable of abstracting hydrogen atoms from C-H bonds. This property has been exploited in various synthetic transformations.

For this compound, an intramolecular HAT process could potentially occur if a suitable C-H bond is accessible to the initially formed radical. For instance, if a radical is generated at the bromomethyl group, a 1,5-HAT could occur from one of the methyl groups on the diene backbone, leading to a thermodynamically more stable tertiary radical. Such processes are often key steps in complex radical cascade reactions. The feasibility of a specific HAT process is governed by factors such as the strength of the C-H bond being broken, the stability of the resulting radical, and the stereoelectronic requirements of the transition state.

Mechanistic Aspects of Reductive Coupling of Allylic Bromides

The reductive coupling of allylic bromides is a valuable method for forming carbon-carbon bonds. These reactions are often mediated by metals, such as zinc, which can promote the formation of organometallic intermediates or facilitate single-electron transfer processes to generate radical species. The mechanism can be complex and may involve the formation of allylic radicals that can then dimerize or react with other species in the reaction mixture.

In the context of this compound, reductive coupling would likely lead to the formation of a dimeric product, where two molecules of the diene are joined at the bromomethyl position. The reaction could proceed through the formation of an allylic radical, which then couples with another radical. The presence of the conjugated diene system could also lead to other reaction pathways, such as oligomerization or polymerization, depending on the reaction conditions. The choice of reducing agent and reaction conditions is crucial in controlling the outcome of these reactions.

Organometallic Transformations of Bromomethyl Dienes

The presence of the bromomethyl group in this compound makes it a suitable substrate for a variety of organometallic transformations. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Utilizing Bromomethyl Moieties

Cross-coupling reactions are a cornerstone of modern organic synthesis, and allylic bromides are excellent electrophilic partners in many such transformations. Nickel- and palladium-catalyzed cross-coupling reactions, in particular, have been widely employed for the formation of C-C bonds.

This compound can be expected to participate in a range of cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. In these reactions, an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) displaces the bromide ion, leading to the formation of a new carbon-carbon bond at the allylic position. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities.

Table 2: Hypothetical Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 4-(Phenylmethyl)hexa-1,3-diene | 85 |

| 2 | Vinyltributyltin | PdCl₂(PPh₃)₂ | - | - | THF | 4-(Allyl)hexa-1,3-diene | 78 |

| 3 | Ethylzinc chloride | NiCl₂(dppe) | - | - | THF | 4-(Propyl)hexa-1,3-diene | 92 |

Recent advancements in electroreductive cross-electrophile coupling offer a green and sustainable alternative for the synthesis of 1,3-dienes from vinyl bromides, a reaction class that shares mechanistic features with the coupling of allylic bromides.

Generation and Reactivity of Organometallic Reagents from Brominated Dienes

The bromomethyl group in this compound can also be used to generate organometallic reagents, such as Grignard or organolithium reagents. This is typically achieved by reacting the bromide with a reactive metal, such as magnesium or lithium. The resulting organometallic species would be a powerful nucleophile, capable of reacting with a wide range of electrophiles.

The generation of such a reagent from this compound would produce a nucleophile with the reactive center at the methylene carbon. This organometallic intermediate could then be used in reactions with aldehydes, ketones, esters, and other electrophiles to form more complex molecules. The presence of the diene functionality would need to be considered, as it could potentially interfere with the reaction or undergo side reactions under the strongly basic or nucleophilic conditions. Careful control of the reaction temperature and stoichiometry would be necessary to achieve the desired outcome.

Catalytic Applications in Organometallic Chemistry for Diene Functionalization

The functionalization of dienes through transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity. nih.gov While specific catalytic applications for this compound are not extensively documented, its structure, featuring both a conjugated diene system and an allylic bromide, presents a versatile platform for a variety of organometallic transformations. Transition metal catalysts, particularly those based on palladium, nickel, and platinum, are known to engage with dienes in numerous ways, suggesting potential applications for this substrate. nih.govresearchgate.netnih.gov

The conjugated diene moiety can participate in several catalytic reactions. For instance, palladium-catalyzed 1,4-difunctionalization reactions allow for the simultaneous addition of two different functional groups across the diene system. researchgate.net A hypothetical application to this compound could involve a palladium catalyst orchestrating the 1,4-addition of a nucleophile and an organometallic reagent, leading to highly functionalized alkene products. Similarly, nickel-catalyzed multi-component reactions, which can assemble complex structures from simple precursors, could utilize the diene as a key building block. nih.govdntb.gov.ua Platinum-catalyzed enantioselective diboration represents another powerful tool for diene functionalization, creating chiral bis(boronate) esters that are valuable intermediates for synthesizing enantiomerically enriched compounds like 1,4-diols. nih.gov

The bromomethyl group introduces another reactive handle for organometallic catalysis. It can serve as an electrophilic partner in cross-coupling reactions. For example, in a Suzuki, Stille, or Heck-type reaction, a suitable organometallic catalyst could activate the C-Br bond for coupling with various nucleophilic partners. The challenge and opportunity lie in achieving chemoselectivity, controlling whether the reaction occurs at the allylic bromide, the diene system, or both. The interplay between the metal catalyst, ligands, and reaction conditions would be crucial in directing the reactivity to the desired site. nih.gov

Table 1: Potential Organometallic Catalyzed Reactions for Diene Functionalization

| Reaction Type | Metal Catalyst | Potential Transformation of this compound | Product Class |

| 1,4-Difunctionalization | Palladium (Pd) | Addition of Nu- and R- across the diene | Functionalized Alkenes |

| Multi-component Reaction | Nickel (Ni) | Incorporation into a larger structure via C-C bond formation | Complex Polyenes |

| Enantioselective Diboration | Platinum (Pt) | 1,4-Addition of a diboron (B99234) reagent | Chiral Allylic Boronates |

| Cross-Coupling (e.g., Suzuki) | Palladium (Pd) | Reaction at the C-Br bond with an organoboron reagent | Substituted Dienes |

Nucleophilic and Electrophilic Reactions of this compound

Nucleophilic Substitution Pathways (SN1, SN2, SN2') with Bromomethyl Groups

The bromomethyl group of this compound is an allylic halide, a structural motif known for its enhanced reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent diene system to stabilize intermediates and transition states. Consequently, this substrate can react via three distinct pathways: SN1, SN2, and SN2'. youtube.commasterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a carbocation intermediate. youtube.comyoutube.com In this case, the resulting primary carbocation is resonance-stabilized by the conjugated diene system, delocalizing the positive charge across carbons 2 and 4 of the original hexa-1,3-diene (B1595754) backbone. This allylic carbocation is significantly more stable than a simple primary carbocation, making the SN1 pathway feasible, particularly in polar protic solvents. youtube.comyoutube.com A nucleophile can then attack either of the electron-deficient carbons, leading to a mixture of products.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This reaction proceeds via a "backside attack," resulting in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comyoutube.com For this compound, an SN2 reaction would be favored by strong, unhindered nucleophiles and polar aprotic solvents.

The SN2' (Substitution Nucleophilic Bimolecular with rearrangement) pathway is unique to allylic systems. In this concerted mechanism, the nucleophile attacks the terminal carbon of the diene system (C1), triggering a rearrangement of the double bonds and the expulsion of the bromide leaving group from the C4 position. This results in a constitutional isomer of the direct SN2 product. The competition between SN2 and SN2' pathways is influenced by the steric hindrance at the α- and γ-carbons, the nature of the nucleophile, and the solvent.

Table 2: Comparison of Nucleophilic Substitution Pathways

| Mechanism | Key Feature | Favored By | Solvent | Product(s) |

| SN1 | Resonance-stabilized allylic carbocation intermediate. youtube.com | Weak nucleophiles, tertiary or stabilized substrates. | Polar Protic (e.g., ethanol (B145695), water) | Mixture of regioisomers (attack at C4 and C2). |

| SN2 | Concerted backside attack. masterorganicchemistry.com | Strong, unhindered nucleophiles. | Polar Aprotic (e.g., acetone, DMF) | Direct substitution product (attack at C4). |

| SN2' | Concerted attack at the γ-carbon with rearrangement. | Steric hindrance at the α-carbon, specific nucleophiles. | Varies | Rearranged substitution product (attack at C1). |

Elimination Reactions (e.g., Dehydrobromination) in Brominated Dienes

Elimination reactions, particularly dehydrobromination, provide a route to increase the degree of unsaturation in a molecule. fiveable.me In the presence of a base, this compound can undergo the removal of a hydrogen atom and the bromine atom to form a new π-bond. researchgate.net This reaction typically proceeds through either an E1 or E2 mechanism, analogous to substitution reactions.

The E2 (Elimination Bimolecular) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond and ejecting the bromide ion. The regiochemical outcome is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. For this compound, a strong, non-bulky base like sodium ethoxide might favor the formation of a conjugated triene system, such as 4-methylidenehexa-1,3-diene.

The E1 (Elimination Unimolecular) mechanism proceeds through the same resonance-stabilized allylic carbocation intermediate as the SN1 pathway. masterorganicchemistry.com Following carbocation formation, a weak base (which can be the solvent) removes an adjacent proton to form the double bond. E1 reactions often compete with SN1 reactions and can lead to a mixture of elimination products.

Table 3: Potential Dehydrobromination Products

| Base Type | Probable Mechanism | Major Product |

| Strong, non-bulky (e.g., NaOEt) | E2 | Conjugated triene (e.g., 4-methylidenehexa-1,3-diene) |

| Strong, bulky (e.g., KOt-Bu) | E2 | Potentially less substituted triene (Hofmann product) |

| Weak base / Heat | E1 | Mixture of triene isomers |

Electrophilic Additions to the Diene System

Conjugated dienes undergo electrophilic addition reactions, typically yielding a mixture of 1,2- and 1,4-addition products. theorango.comlibretexts.orglibretexts.org The reaction of an electrophile (such as HBr or Br₂) with this compound would proceed via a resonance-stabilized allylic carbocation intermediate. libretexts.orgyoutube.com

The first step is the attack of a π-bond on the electrophile (e.g., H⁺ from HBr) to form the most stable possible carbocation. For the 1,3-diene system in this compound, protonation at C1 yields a secondary allylic carbocation, with the positive charge delocalized between C2 and C4. The nucleophile (Br⁻) can then attack either of these positions.

1,2-Addition: Attack of the bromide ion at C2 results in the 1,2-adduct. This product often forms faster and is known as the kinetic product, favored at lower temperatures. youtube.comchemtube3d.com

1,4-Addition: Attack of the bromide ion at C4 results in the 1,4-adduct. This product is often more thermodynamically stable (due to a more substituted double bond) and is known as the thermodynamic product, favored at higher temperatures or under conditions of equilibrium. youtube.comchemtube3d.com

The presence of the electron-withdrawing bromomethyl group at C4 could influence the initial regioselectivity of the electrophilic attack and the stability of the resulting carbocation intermediate.

Table 4: Electrophilic Addition of HBr to this compound

| Product Type | Position of H Addition | Position of Br Addition | Product Name | Favored Conditions |

| 1,2-Adduct (Kinetic) | C1 | C2 | 4-(Bromomethyl)-5-bromohex-2-ene | Low Temperature |

| 1,4-Adduct (Thermodynamic) | C1 | C4 | 4-(Bromomethyl)-3-bromohex-1-ene | High Temperature |

Rearrangement Reactions and Enzymatic Degradation

Rearrangements Involving Bromomethyl Diene Intermediates

Rearrangement reactions are common in organic chemistry, particularly when carbocation intermediates are involved. masterorganicchemistry.com As discussed, the reactions of this compound via SN1, E1, and electrophilic addition pathways all proceed through a resonance-stabilized allylic carbocation. This delocalized intermediate is the key to understanding potential rearrangements.

The formation of both 1,2- and 1,4-addition products in electrophilic additions, or a mixture of regioisomers in SN1 reactions, is a direct consequence of the allylic rearrangement of the carbocation intermediate. The nucleophile can attack either end of the three-carbon allylic system that shares the positive charge. This is not a rearrangement in the sense of a hydride or alkyl shift to form a more stable carbocation (as the allylic cation is already highly stabilized), but rather a manifestation of the delocalized nature of the intermediate. youtube.commasterorganicchemistry.com

Mechanistic Analysis of Enzymatic Degradation of Organohalogen Compounds

The enzymatic degradation of organohalogen compounds is a critical area of research, driven by the need for bioremediation of environments contaminated with these often toxic and persistent chemicals. nih.govnih.gov While specific studies on the enzymatic degradation of this compound are not extensively documented in publicly available literature, a mechanistic understanding can be inferred from the well-established enzymatic processes that act on structurally similar organobromine compounds. The key to the biodegradation of these molecules is the cleavage of the carbon-halogen bond, a process catalyzed by a diverse range of enzymes known as dehalogenases. mdpi.com

Enzymatic dehalogenation can proceed through several distinct mechanistic pathways, including hydrolytic, reductive, and oxygenolytic dehalogenation. mdpi.comnih.gov The specific pathway utilized by microorganisms depends on the chemical structure of the organohalogen substrate and the metabolic capabilities of the organism.

Hydrolytic Dehalogenation is a common pathway for the degradation of haloalkanes. mdpi.com This mechanism involves the nucleophilic substitution of the halogen atom with a hydroxyl group derived from water. mdpi.com Haloalkane dehalogenases, a prominent class of enzymes in this process, typically employ a catalytic triad (B1167595) of amino acid residues in their active site. The reaction mechanism generally proceeds via the formation of a covalent enzyme-substrate intermediate. For a compound like this compound, a putative hydrolytic dehalogenation would involve the direct replacement of the bromine atom to form the corresponding alcohol, 4-(hydroxymethyl)hexa-1,3-diene.

Reductive Dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This process is particularly significant in anaerobic environments where organohalogen compounds can serve as electron acceptors. nih.govnih.gov The enzymes responsible, known as reductive dehalogenases, are often complex multi-protein systems.

Oxygenolytic Dehalogenation , catalyzed by monooxygenases and dioxygenases, involves the incorporation of one or two atoms of molecular oxygen into the substrate, leading to the destabilization of the carbon-halogen bond and subsequent halogen removal. nih.govresearchgate.net This is a common pathway for the degradation of aromatic and some aliphatic organohalogens. enviro.wikiunesp.br For an unsaturated compound like this compound, oxygenases could potentially act on the double bonds, initiating a cascade of reactions that could lead to debromination.

Given the conjugated diene system and the allylic nature of the bromide in this compound, it is plausible that its enzymatic degradation could proceed via multiple pathways. The electron-rich diene system could be a target for oxygenases, while the reactive allylic C-Br bond would be susceptible to nucleophilic attack in a hydrolytic dehalogenation mechanism. The specific enzymes and microorganisms capable of metabolizing this compound would likely be found in environments historically contaminated with similar organohalogen compounds.

Table of Potential Enzymatic Reactions for Organohalogen Degradation

| Reaction Type | Enzyme Class | General Substrate | Product | Key Mechanistic Feature |

| Hydrolytic Dehalogenation | Haloalkane Dehalogenase | Haloalkane | Alcohol, Halide | Nucleophilic substitution with a hydroxyl group from water. mdpi.com |

| Reductive Dehalogenation | Reductive Dehalogenase | Organohalogen | Dehalogenated organic, Halide | Replacement of halogen with a hydrogen atom. nih.gov |

| Oxygenolytic Dehalogenation | Monooxygenase/Dioxygenase | Aromatic/Aliphatic Organohalogen | Hydroxylated intermediate, Halide | Incorporation of molecular oxygen to destabilize the C-X bond. nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies of 4 Bromomethyl Hexa 1,3 Diene

Density Functional Theory (DFT) Investigations

DFT calculations serve as a cornerstone for understanding the intricacies of chemical reactions. For a molecule like 4-(Bromomethyl)hexa-1,3-diene, DFT would be instrumental in mapping its potential energy surface, identifying stable conformers, and calculating vibrational frequencies. Functionals such as B3LYP are commonly employed for organic molecules to achieve a balance between accuracy and computational cost.

Elucidation of Reaction Mechanisms and Transition State Structures

In the study of reaction mechanisms, DFT is used to locate and characterize the structures of transition states (TS). For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, DFT calculations would identify the lowest energy pathways. By calculating the activation energies, chemists can predict the feasibility and kinetics of a proposed reaction. Intrinsic Reaction Coordinate (IRC) calculations would further confirm that a located transition state connects the reactants and the desired products.

Prediction of Regio- and Stereoselectivity

Many reactions involving substituted dienes exhibit regio- and stereoselectivity. DFT is a powerful tool for predicting these outcomes by comparing the activation energies of different possible reaction pathways. For example, in a Diels-Alder reaction, DFT could be used to determine whether the ortho, meta, or para product is favored by calculating the energies of the corresponding transition states. Similarly, the preference for endo or exo products can be rationalized by examining steric and electronic interactions in the transition state geometries.

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and coefficients of these orbitals, which can be readily calculated using DFT, govern the nature of the reaction. For this compound, FMO analysis would predict its reactivity in various pericyclic reactions. A smaller HOMO-LUMO energy gap between the diene and a dienophile generally indicates a more facile reaction.

Below is a hypothetical data table illustrating the kind of information FMO analysis would provide. The values are for illustrative purposes only and are not based on actual calculations for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital; dictates nucleophilic character. |

| LUMO | -0.9 | Lowest Unoccupied Molecular Orbital; dictates electrophilic character. |

| HOMO-LUMO Gap | 4.9 | Correlates with the chemical reactivity and stability of the molecule. |

Molecular Dynamics (MD) Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations provide a way to observe the time evolution of a molecular system, offering a dynamic perspective on reaction mechanisms. An MD simulation for this compound in a solvent could reveal important information about its conformational preferences, solvent effects on reactivity, and the trajectory of reacting molecules as they approach the transition state. This method is particularly useful for understanding how molecular flexibility and intermolecular interactions influence the outcome of a reaction.

Quantum-Chemical Calculations of Reactivity and Electronic Influences

A variety of quantum-chemical methods beyond DFT are used to analyze reactivity. Conceptual DFT, for example, utilizes indices such as chemical potential, hardness, and electrophilicity to quantify and predict the reactivity of molecules in polar reactions. For this compound, these calculations would help to understand the electronic influence of the bromomethyl substituent on the reactivity of the diene system. Analysis of the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

The following table presents hypothetical global reactivity indices for this compound, calculated at a representative DFT level of theory. These values are illustrative.

| Index | Value (eV) | Implication for Reactivity |

| Electronic Chemical Potential (μ) | -3.35 | Tendency to escape the system; related to electronegativity. |

| Chemical Hardness (η) | 4.90 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.14 | A measure of the molecule's ability to accept electrons. |

| Global Nucleophilicity (N) | 2.55 | A measure of the molecule's ability to donate electrons. |

Lack of Specific Research Data on this compound Prevents Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data concerning the chemical compound “this compound” to generate the requested article. The user's strict instructions to focus solely on this specific compound and to provide detailed, informative, and scientifically accurate content for a multi-sectioned article cannot be fulfilled based on the available information.

Extensive searches were conducted to find applications of this compound in the following areas as per the user's outline:

Total Synthesis of Natural Products: No specific examples of its use in carbon-carbon bond-forming reactions or its incorporation into complex molecular architectures or bioactive compounds were found.

Synthesis of Diverse Heterocyclic Compounds: There is no available literature detailing its use in the construction of nitrogen-, sulfur-, or oxygen-containing heterocycles.

Polymer Chemistry and Advanced Materials Science: Its role in these fields is not documented in the searched scientific papers and patents.

While general information on the reactivity and application of 1,3-dienes and related brominated compounds is abundant, the specific data required to write a scientifically rigorous article exclusively on this compound is absent from the search results. To adhere to the prompt's core requirement of scientific accuracy and strict focus, the generation of the article is not possible. Proceeding would require making unsubstantiated generalizations based on the behavior of similar, but distinct, chemical structures, which would violate the user's explicit instructions.

Strategic Applications of 4 Bromomethyl Hexa 1,3 Diene As a Versatile Synthetic Building Block

Generation of Key Intermediates for Post-Synthetic Functionalization

4-(Bromomethyl)hexa-1,3-diene serves as a versatile precursor for the generation of a variety of key intermediates that are amenable to post-synthetic functionalization. The presence of a reactive allylic bromide functionality, coupled with a conjugated diene system, allows for a range of chemical transformations. These transformations enable the introduction of diverse functional groups, paving the way for the synthesis of complex molecules and materials. The strategic application of this building block lies in its ability to undergo nucleophilic substitution, organometallic derivatization, and coupling reactions to yield tailored intermediates.

The primary route for the functionalization of this compound involves the displacement of the bromide ion by a wide array of nucleophiles. This SN2 or SN2' reactivity is characteristic of allylic halides and provides a straightforward method for introducing new functionalities. The resulting intermediates can then be subjected to further chemical modifications, leveraging the reactivity of the newly introduced group or the diene backbone.

Another significant strategy involves the conversion of the bromomethyl group into an organometallic species, such as a Grignard reagent. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic center into a nucleophilic one. These organometallic intermediates are powerful tools for carbon-carbon bond formation, reacting with a variety of electrophiles to generate more complex molecular architectures.

Furthermore, the allylic bromide moiety can participate in coupling reactions, such as Wurtz-type coupling, to form carbon-carbon bonds. These reactions, typically promoted by metals like sodium or zinc, can lead to the dimerization of the diene structure or cross-coupling with other organic halides, expanding the molecular diversity of the resulting intermediates.

The following subsections detail the specific methodologies for generating these key intermediates and provide insight into their potential for subsequent functionalization.

Nucleophilic Substitution Reactions

The allylic nature of the C-Br bond in this compound makes it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the direct introduction of a wide range of functional groups, creating a library of substituted diene intermediates. These intermediates can then be utilized in further synthetic steps, such as Diels-Alder reactions or polymerization, to construct more elaborate molecular frameworks.

Common nucleophiles employed in these reactions include alkoxides, thiolates, cyanides, and amines, leading to the formation of ethers, thioethers, nitriles, and amines, respectively. The reaction conditions for these substitutions are generally mild, preserving the integrity of the conjugated diene system.

| Nucleophile | Reagent Example | Resulting Intermediate | Potential Post-Synthetic Functionalization |

| Alkoxide | Sodium methoxide (NaOCH₃) | 4-(Methoxymethyl)hexa-1,3-diene | Ether cleavage, further substitution |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthiomethyl)hexa-1,3-diene | Oxidation to sulfoxide/sulfone, cross-coupling |

| Cyanide | Sodium cyanide (NaCN) | 5-(Hexa-2,4-dien-3-yl)acetonitrile | Hydrolysis to carboxylic acid, reduction to amine |

| Amine | Diethylamine (HN(Et)₂) | N,N-Diethyl-1-(hexa-2,4-dien-3-yl)methanamine | Quaternization, N-oxide formation |

These functionalized dienes are valuable intermediates. For instance, the introduction of a nitrile group allows for its subsequent hydrolysis to a carboxylic acid or reduction to a primary amine, providing handles for amide coupling or further derivatization. Similarly, the incorporation of an amino group opens up possibilities for the synthesis of various nitrogen-containing compounds.

Formation of Organometallic Intermediates

The conversion of this compound into an organometallic intermediate, such as a Grignard reagent, dramatically expands its synthetic utility. The reaction with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, results in the formation of (hexa-2,4-dien-3-yl)methylmagnesium bromide. This transformation reverses the polarity (umpolung) of the methylene (B1212753) carbon, rendering it nucleophilic.

These Grignard reagents are powerful intermediates for the formation of new carbon-carbon bonds. They can react with a variety of electrophiles, including aldehydes, ketones, and esters, to introduce new carbon-based substituents at the 4-position of the hexadiene backbone.

| Electrophile | Reagent Example | Resulting Intermediate | Functional Group Introduced |

| Aldehyde | Acetaldehyde (CH₃CHO) | 1-(Hexa-2,4-dien-3-yl)propan-2-ol | Secondary alcohol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(Hexa-2,4-dien-3-yl)-2-methylpropan-1-ol | Tertiary alcohol |

| Ester | Ethyl acetate (CH₃COOEt) | 3-(Hexa-2,4-dien-3-yl)butan-2-one | Ketone |

| Carbon dioxide | CO₂ | 2-(Hexa-2,4-dien-3-yl)acetic acid | Carboxylic acid |

The resulting products, containing hydroxyl, keto, or carboxyl groups, are themselves versatile intermediates for a wide range of subsequent transformations. For example, the alcohol functionalities can be oxidized to ketones or aldehydes, or used in esterification and etherification reactions.

Coupling Reactions

The allylic bromide functionality of this compound also enables its participation in various coupling reactions to form new carbon-carbon bonds. A notable example is the Wurtz-type coupling reaction, which involves the reductive coupling of two molecules of the alkyl halide in the presence of a metal, typically sodium or zinc. researchgate.netbyjus.com This reaction provides a direct route to a C14 hydrocarbon with two conjugated diene systems.

Another important application is in cross-coupling reactions, where this compound can react with other organometallic reagents, such as organocuprates or in Suzuki and Stille couplings, to form a diverse array of substituted dienes. These reactions offer a powerful strategy for constructing complex molecular architectures.

| Coupling Reaction | Coupling Partner | Metal/Catalyst | Resulting Intermediate Structure |

| Wurtz Coupling | Self-coupling | Sodium (Na) | 4,5-Di(prop-1-en-1-yl)octa-1,7-diene |

| Gilman Coupling | Lithium dimethylcuprate ((CH₃)₂CuLi) | Copper(I) | 4-Ethylhexa-1,3-diene |

| Suzuki Coupling | Phenylboronic acid (PhB(OH)₂) | Palladium(0) catalyst | 4-(Phenylmethyl)hexa-1,3-diene |

The products of these coupling reactions serve as valuable intermediates for further synthetic elaborations. The extended and functionalized diene systems can participate in cycloaddition reactions, polymerization, or other transformations to generate complex target molecules.

Future Directions and Emerging Research Avenues for 4 Bromomethyl Hexa 1,3 Diene Chemistry

Development of Novel Highly Selective and Efficient Synthetic Routes

The utility of 4-(Bromomethyl)hexa-1,3-diene is fundamentally dependent on its accessibility. Future research will likely focus on developing synthetic routes that are not only efficient but also offer high levels of selectivity, particularly stereoselectivity.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds and could be adapted for the synthesis of this diene. mdpi.comnih.gov For instance, a convergent approach could involve the coupling of a vinylmetallic species with a suitable allylic electrophile. Modern olefination methods, such as the Julia-Kocienski reaction, are also viable options for establishing the diene framework with good control over double bond geometry. mdpi.com

A key challenge is the selective introduction of the bromomethyl group. Traditional methods for allylic bromination often involve harsh conditions or the use of N-bromosuccinimide (NBS) with a radical initiator. masterorganicchemistry.com While effective, these methods can sometimes lead to mixtures of products or undesired side reactions with dienes. Future research could explore milder, more selective bromination techniques, perhaps leveraging enzymatic or photoredox catalysis to achieve high regioselectivity.

| Potential Synthetic Strategy | Key Transformation | Anticipated Advantages | Potential Challenges |

| Palladium-Catalyzed Cross-Coupling | Coupling of a vinyl organometallic reagent with an allylic bromide precursor | High convergency, good stereocontrol | Preparation of precursors, catalyst sensitivity |

| Wittig/Horner-Wadsworth-Emmons Olefination | Reaction of a vinyl phosphonium (B103445) ylide with an α,β-unsaturated aldehyde | Well-established, reliable for E-alkene formation | Stoichiometric phosphine (B1218219) oxide byproduct |

| Ring-Opening Metathesis | Metathesis of a suitable cyclic olefin | Access to complex diene structures | Catalyst cost and sensitivity |

| Selective Allylic Bromination | Radical bromination of 4-methylhexa-1,3-diene | Direct functionalization of a simple precursor | Regioselectivity, potential for side reactions |

This table presents hypothetical strategies for the synthesis of this compound, illustrating potential avenues for future research.

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The dual functionality of this compound—a conjugated diene and an allylic bromide—opens the door to a wide array of chemical transformations. While classical reactions of these individual functional groups are well-known, their interplay within the same molecule could lead to novel reactivity.

The conjugated diene system is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. nih.govrsc.org The substitution pattern of this compound could influence the regio- and stereoselectivity of these cycloadditions. Furthermore, electrophilic additions to the diene could proceed via 1,2- or 1,4-addition pathways, leading to the formation of an allylic carbocation that is stabilized by resonance. libretexts.orglibretexts.org The presence of the bromomethyl group could direct or participate in these additions in unforeseen ways.

The allylic bromide is a reactive handle for nucleophilic substitution, which could proceed through either an SN2 or SN2' mechanism. This allows for the introduction of a wide variety of functional groups. Additionally, the compound could participate in radical reactions, where the bromine atom is abstracted to form a resonance-stabilized allylic radical. masterorganicchemistry.commdpi.com This radical could then be trapped or participate in polymerization processes. A particularly intriguing area for future exploration is intramolecular reactions, where the allylic bromide moiety could react with the diene system under certain conditions to form cyclic products.

| Reaction Type | Potential Reactivity Mode | Expected Outcome |

| Cycloaddition | Diels-Alder reaction with various dienophiles | Formation of functionalized cyclohexene (B86901) derivatives |

| Electrophilic Addition | Addition of H-X or X2 | Formation of 1,2- and 1,4-addition products |

| Nucleophilic Substitution | SN2 or SN2' reaction with nucleophiles | Introduction of new functional groups at the allylic position |

| Radical Reaction | Atom transfer radical addition/polymerization | Formation of functionalized polymers or addition products |

| Intramolecular Cyclization | Metal-catalyzed or thermally induced cyclization | Formation of novel carbocyclic frameworks |

This table outlines hypothetical reactivity modes for this compound, suggesting avenues for future mechanistic and synthetic exploration.

Advanced Computational Methodologies for Reaction Design and Optimization

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the activation energies for different potential reactions. nih.govsemanticscholar.org This can provide valuable insights into whether a reaction is likely to proceed and which products are likely to form.

For example, computational studies could be used to predict the facial selectivity of Diels-Alder reactions, the regioselectivity of electrophilic additions, and the relative stabilities of intermediates in nucleophilic substitution reactions. researchgate.net By modeling the transition state structures, researchers can gain a deeper understanding of the factors that control selectivity. nih.gov

Furthermore, computational screening could accelerate the discovery of optimal reaction conditions. By simulating a reaction with different catalysts, solvents, and temperatures, it may be possible to identify promising conditions for experimental investigation, thereby reducing the amount of empirical optimization required. In silico studies on the electronic properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO), can also help in predicting its reactivity in various pericyclic and polar reactions. semanticscholar.orgmdpi.com

Expanding Applications in Targeted Organic Synthesis and Materials Innovation

The potential applications of this compound are broad, spanning from the synthesis of complex organic molecules to the development of new materials. In organic synthesis, this compound could serve as a versatile building block. The diene functionality can be used to construct cyclic systems, while the allylic bromide can be converted into a wide range of other functional groups. mdpi.com This dual functionality makes it an attractive starting material for the synthesis of natural products and other biologically active compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Bromomethyl)hexa-1,3-diene in laboratory settings?

- Methodological Answer :

- Eye/Skin Exposure : Immediately flush eyes with flowing water for 10–15 minutes, holding eyelids open. For skin contact, wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .

- Ingestion : Rinse mouth with water (if conscious) and consult a physician.

- General Safety : Conduct all reactions in a fume hood, wear nitrile gloves, and use chemical-resistant lab coats. Toxicity data for this compound are limited, so assume acute hazards and implement strict risk assessments .

Q. How can researchers design experiments to characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm structure, focusing on diene conjugation and bromomethyl group signals. UV-Vis spectroscopy can assess π→π* transitions in the diene system.

- Chromatography : Employ GC-MS or HPLC to determine purity and detect byproducts.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to evaluate decomposition temperatures.

- Reactivity Screening : Test nucleophilic substitution reactions (e.g., with amines or thiols) to assess bromomethyl group reactivity .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Diels-Alder Followed by Bromination : Synthesize the hexa-1,3-diene scaffold via Diels-Alder reaction, then introduce bromomethyl via radical bromination (e.g., N-bromosuccinimide under UV light).

- Cross-Coupling Strategies : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach a bromomethyl-containing fragment to a preformed diene.

- Purification : Isolate the product via fractional distillation or column chromatography, monitoring for elimination byproducts (e.g., HBr release) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for bromomethyl substitution. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography data. For example, unexpected H NMR splitting may arise from hindered rotation; confirm via variable-temperature NMR.

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals.

- Statistical Analysis : Apply chemometric tools (e.g., PCA) to identify outliers in datasets from replicated syntheses .

Q. How can this compound be utilized in constructing supramolecular or polymeric architectures?

- Methodological Answer :

- Coordination Polymers : React with transition metals (e.g., Pd or Cu) to form metal-organic frameworks (MOFs), leveraging the diene’s π-bonding capacity.

- Cross-Linking Agent : Incorporate into polymers via radical-initiated copolymerization, using the bromomethyl group for post-polymerization modifications (e.g., quaternization for ionic conductivity).

- Characterization : Analyze topology via small-angle X-ray scattering (SAXS) and mechanical properties via dynamic mechanical analysis (DMA) .

Q. What experimental designs minimize side reactions during functionalization of this compound?

- Methodological Answer :

- Kinetic Control : Optimize temperature and stoichiometry to favor monosubstitution over di- or tri-substitution. For example, use low temperatures (−20°C) and slow reagent addition.

- Protecting Groups : Temporarily block reactive diene sites with silyl or ester groups during bromomethyl functionalization.

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track reaction progress and detect intermediates .

Cross-Disciplinary Research Questions

Q. How can this compound be applied in medicinal chemistry or bioactive molecule synthesis?

- Methodological Answer :

- Prodrug Development : Attach the bromomethyl group to pharmacophores (e.g., antineoplastic agents) for controlled release via hydrolysis.

- Peptide Modification : Use as a cysteine-specific alkylating agent in peptide engineering.

- Biological Testing : Screen derivatives for cytotoxicity (MTT assay) and target binding (SPR or ITC) .

Q. What advanced statistical methods are suitable for analyzing reaction yield data involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent polarity).

- Response Surface Methodology (RSM) : Model non-linear relationships between reaction parameters and yield.

- Machine Learning : Train neural networks on historical data to predict optimal conditions for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.